molecular formula C16H12As2OS4 B14733217 1,1,3,3-Tetra(2-thienyl)diarsoxane CAS No. 5449-88-7

1,1,3,3-Tetra(2-thienyl)diarsoxane

Cat. No.: B14733217
CAS No.: 5449-88-7
M. Wt: 498.4 g/mol
InChI Key: ZWFODMWMPCNSSM-UHFFFAOYSA-N
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Description

1,1,3,3-Tetra(2-thienyl)diarsoxane is a chemical compound with the molecular formula C16H12As2OS4 and a molecular weight of 498.369 It is characterized by the presence of two arsenic atoms and four thiophene rings, making it a unique organoarsenic compound

Preparation Methods

The synthesis of 1,1,3,3-Tetra(2-thienyl)diarsoxane typically involves the reaction of di-2-thienylarsinous acid anhydride with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.

Chemical Reactions Analysis

1,1,3,3-Tetra(2-thienyl)diarsoxane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1,3,3-Tetra(2-thienyl)diarsoxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetra(2-thienyl)diarsoxane involves its interaction with molecular targets such as proteins and nucleic acids. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the presence of arsenic atoms allows it to interfere with cellular processes, including DNA replication and repair, which contributes to its potential anticancer properties .

Comparison with Similar Compounds

1,1,3,3-Tetra(2-thienyl)diarsoxane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of arsenic atoms and thiophene rings, which impart specific electronic and chemical properties that are valuable in various scientific and industrial applications.

Properties

CAS No.

5449-88-7

Molecular Formula

C16H12As2OS4

Molecular Weight

498.4 g/mol

IUPAC Name

dithiophen-2-ylarsanyloxy(dithiophen-2-yl)arsane

InChI

InChI=1S/C16H12As2OS4/c1-5-13(20-9-1)17(14-6-2-10-21-14)19-18(15-7-3-11-22-15)16-8-4-12-23-16/h1-12H

InChI Key

ZWFODMWMPCNSSM-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)[As](C2=CC=CS2)O[As](C3=CC=CS3)C4=CC=CS4

Origin of Product

United States

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